molecular formula C12H13BrFNO2 B13548870 Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13548870
M. Wt: 302.14 g/mol
InChI Key: MIQIWFAVYKHPIA-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo-fluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced through a nucleophilic substitution reaction using a brominated and fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but lacks the bromo group.

    Methyl 4-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate: Contains a chloro group instead of a bromo group.

    Methyl 4-(3-bromo-4-methylphenyl)pyrrolidine-3-carboxylate: Contains a methyl group instead of a fluorine atom.

Uniqueness

Methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of both bromo and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

methyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15-5-8(9)7-2-3-11(14)10(13)4-7/h2-4,8-9,15H,5-6H2,1H3

InChI Key

MIQIWFAVYKHPIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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